molecular formula C14H12N2O2 B1630221 2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-59-0

2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B1630221
CAS No.: 60772-59-0
M. Wt: 240.26 g/mol
InChI Key: NFLYJDPDPPUPLX-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C14H12N2O2 It is characterized by the presence of an oxazolo[4,5-b]pyridine core substituted with a 3-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to promote cyclization and the formation of the oxazolo[4,5-b]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine
  • 2-(2-Methylphenyl)oxazolo[4,5-b]pyridine
  • 2-(3-Methylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(3-methoxy-2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-10(5-3-6-11(9)17-2)14-16-13-12(18-14)7-4-8-15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLYJDPDPPUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628113
Record name 2-(3-Methoxy-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-59-0
Record name 2-(3-Methoxy-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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